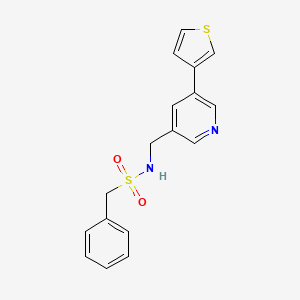
1-苯基-N-((5-(噻吩-3-基)吡啶-3-基)甲基)甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene-based analogs have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .
Chemical Reactions Analysis
Recently, Wang’s group showed that the nature of the sulfur reagent makes an essential impact on reaction selectivity .
科学研究应用
化学结构和性质
- 该化合物与甲磺酸反应时,N-吡啶基和 N-(i-Pr)苯基键周围的旋转速率显着减慢,表明其化学结构中存在中继制动机制 (Furukawa 等人,2020 年)。
合成和结构分析
- 一项针对源自 5-卤代邻氨基苯甲酰胺衍生物的 N-(2-氰基苯基)二磺酰胺的研究,利用核磁共振、红外光谱、质谱和 X 射线衍射等技术对结构进行了表征。这提供了对相关磺酰胺化合物的分子排列和稳定性的见解 (Mphahlele & Maluleka,2021 年)。
反应和机理
- 源自丝氨酸和苏氨酸的 N-(3-苯基丙-2-炔-1-基)-磺酰胺已被合成并进行了反应,产生吡咯烷-3-酮。这概述了磺酰胺在有机合成中的多功能性以及化学反应中的意外结果 (Králová 等人,2019 年)。
催化应用
- 此化合物类别的衍生物甲磺酸烟碱,已被用作生物可再生质子离子液体和双功能催化剂,用于合成 2-氨基-3-氰基吡啶。这突出了其在绿色化学和可持续催化过程中的应用 (Tamaddon & Azadi,2018 年)。
分子相互作用和药物设计
- 对结构相似的尼美舒利三唑衍生物的结构研究,揭示了分子间相互作用以及在药物设计和开发中的潜在应用 (Dey 等人,2015 年)。
药理潜力
- AZD9668 是一种新型口服中性粒细胞弹性蛋白酶抑制剂,含有相似的磺酰胺结构。其药理特征可以提供对相关化合物潜在治疗应用的见解 (Stevens 等人,2011 年)。
作用机制
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets.
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
For instance, indole derivatives have been found to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds, such as indole derivatives, are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the activity of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
未来方向
生化分析
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding or van der Waals forces .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of different dosages of 1-phenyl-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}methanesulfonamide in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .
Metabolic Pathways
It is not clear which enzymes or cofactors the compound interacts with, or how it affects metabolic flux or metabolite levels .
Transport and Distribution
Information on any transporters or binding proteins that the compound interacts with, as well as any effects on its localization or accumulation, is currently limited .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles is currently limited .
属性
IUPAC Name |
1-phenyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-23(21,13-14-4-2-1-3-5-14)19-10-15-8-17(11-18-9-15)16-6-7-22-12-16/h1-9,11-12,19H,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYANUDBIQISCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

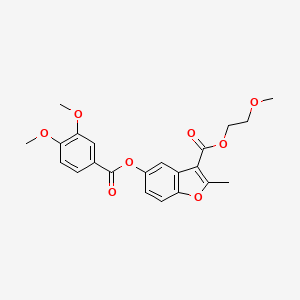
![N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2940807.png)
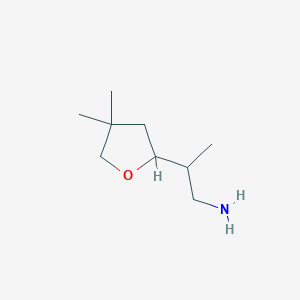
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2940812.png)
![3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2940814.png)
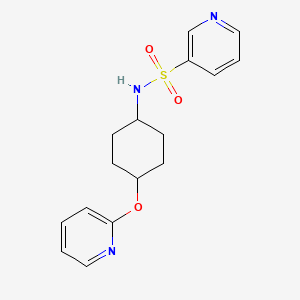
![3-amino-N-(3,5-dichlorophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2940816.png)

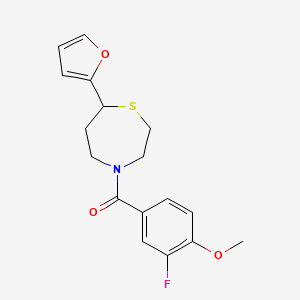
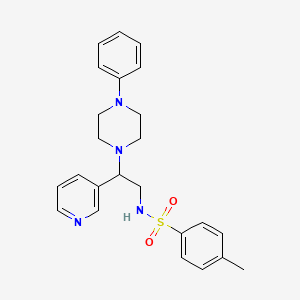
![6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2940822.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2940825.png)
